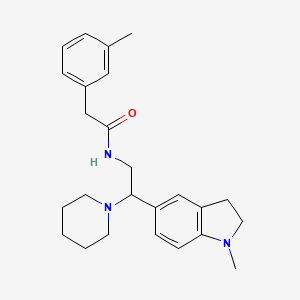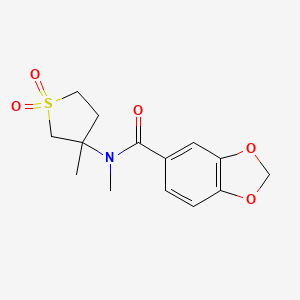
N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-diketo-3-methyl-thiolan-3-yl)-N-methyl-piperonylamide, commonly known as DMT, is a synthetic compound that has been used extensively in scientific research. DMT is a potent hallucinogen that has been found to have a wide range of effects on the human body. In
作用机制
The exact mechanism of action of DMT is not fully understood, but it is thought to act primarily by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By binding to serotonin receptors, DMT is believed to alter the activity of certain brain regions, leading to the characteristic hallucinogenic effects.
Biochemical and Physiological Effects:
DMT has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. DMT has also been found to alter the activity of certain brain regions, leading to changes in mood, perception, and cognition.
实验室实验的优点和局限性
DMT has several advantages for use in lab experiments. It is a potent and highly specific hallucinogen, making it useful for studying the effects of hallucinogens on the brain. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. DMT is a controlled substance in many countries, making it difficult to obtain for research purposes. It is also highly potent and can be dangerous if not handled properly.
未来方向
There are several future directions for research on DMT. One area of interest is the potential therapeutic uses of DMT. Some researchers have suggested that DMT may have potential as a treatment for certain psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new synthetic analogs of DMT, which may have improved pharmacokinetic properties or altered effects on the brain. Finally, more research is needed to fully understand the mechanism of action of DMT and its effects on the human body.
合成方法
DMT can be synthesized using a variety of methods. One of the most common methods involves the reaction of piperonyl chloride with N-methylthioacetamide in the presence of a strong base such as sodium hydride. The resulting product is then treated with acid to yield DMT. Other methods include the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
科学研究应用
DMT has been used extensively in scientific research due to its potent hallucinogenic effects. It has been found to have a wide range of applications, including studies on the mechanism of action of hallucinogens, the effects of hallucinogens on the brain, and the potential therapeutic uses of hallucinogens. DMT has also been used in studies on the effects of different doses and routes of administration on the human body.
属性
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-14(5-6-21(17,18)8-14)15(2)13(16)10-3-4-11-12(7-10)20-9-19-11/h3-4,7H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWGVCTROVGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



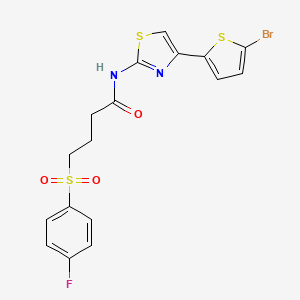
![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)
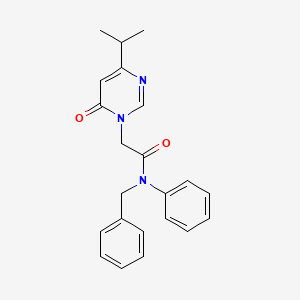
![2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798781.png)
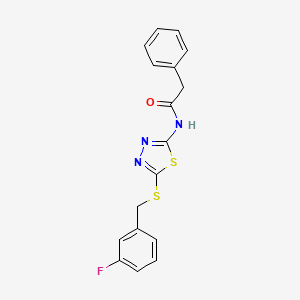
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)
-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)
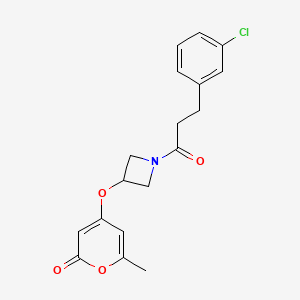
![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)
